An In-depth Technical Guide to 3-Methylbenzylamine: Chemical Properties and Structure
An In-depth Technical Guide to 3-Methylbenzylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzylamine, a substituted aromatic amine, serves as a versatile building block in organic synthesis. Its unique structural features, comprising a benzyl (B1604629) group with a methyl substituent at the meta position and a primary amine, impart a distinct reactivity profile. This makes it a valuable intermediate in the preparation of a wide array of more complex molecules, particularly in the fields of pharmaceuticals and material science.[1] The presence of the amine functionality allows for a variety of chemical transformations, while the aromatic ring can be further functionalized. This guide provides a comprehensive overview of the chemical properties, structure, and analytical data of 3-Methylbenzylamine, along with detailed experimental protocols relevant to its synthesis, purification, and characterization.
Chemical Structure and Identification
The structure of 3-Methylbenzylamine is characterized by a benzylamine (B48309) core with a methyl group at the 3-position of the benzene (B151609) ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3-methylphenyl)methanamine |
| CAS Number | 100-81-2[2][3] |
| Molecular Formula | C₈H₁₁N[2][3] |
| SMILES | Cc1cccc(CN)c1 |
| InChI | InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3[4] |
| Synonyms | m-Methylbenzylamine, (3-Methylphenyl)methanamine, m-Xylylamine[2] |
Physicochemical Properties
3-Methylbenzylamine is a colorless liquid at room temperature.[2] A summary of its key physicochemical properties is presented below.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 121.18 g/mol | [2][3] |
| Boiling Point | 202-205 °C | [5] |
| Density | 0.966 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.536 | [5] |
Experimental Protocols
Synthesis via Reductive Amination of 3-Methylbenzaldehyde (B113406)
Reductive amination is a common and efficient method for the synthesis of amines.[6][7][8] This protocol describes the synthesis of 3-Methylbenzylamine from 3-methylbenzaldehyde and ammonia (B1221849).
Experimental Protocol: Synthesis of 3-Methylbenzylamine
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-methylbenzaldehyde (12.0 g, 0.1 mol) and methanol (B129727) (100 mL).
-
Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonia in methanol (7 N, 50 mL, 0.35 mol).
-
Imine Formation: Seal the flask and stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (B1222165) (4.5 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 12 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-Methylbenzylamine by vacuum distillation.
-
Purification by Vacuum Distillation
Crude 3-Methylbenzylamine can be effectively purified by vacuum distillation.
Experimental Protocol: Purification of 3-Methylbenzylamine
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying (Optional but Recommended): Dry the crude amine over potassium hydroxide (B78521) (KOH) pellets for several hours prior to distillation.[9]
-
Distillation:
-
Transfer the crude 3-Methylbenzylamine to the distillation flask.
-
Apply vacuum and slowly heat the flask in an oil bath.
-
Collect the fraction boiling at the appropriate temperature and pressure (the boiling point will be lower than at atmospheric pressure).
-
Discard any initial forerun and the high-boiling residue.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.00 (m, 4H, Ar-H)
-
δ 3.76 (s, 2H, -CH₂-NH₂)
-
δ 2.32 (s, 3H, Ar-CH₃)
-
δ 1.39 (s, 2H, -NH₂)[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of purified 3-Methylbenzylamine in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: Varian A-60 or equivalent NMR spectrometer.[2]
-
Acquisition Parameters: Acquire the ¹H NMR spectrum using standard parameters.
Infrared (IR) Spectroscopy
Key IR Absorptions (Neat):
-
~3360 cm⁻¹ (N-H stretch, primary amine)
-
~3280 cm⁻¹ (N-H stretch, primary amine)
-
~3030 cm⁻¹ (C-H stretch, aromatic)
-
~2920 cm⁻¹ (C-H stretch, aliphatic)
-
~1605 cm⁻¹ (C=C stretch, aromatic)
-
~1480 cm⁻¹ (C=C stretch, aromatic)
-
~830 cm⁻¹ (N-H wag, primary amine)
Experimental Protocol: IR Analysis
-
Sample Preparation: Place a drop of neat 3-Methylbenzylamine between two NaCl or KBr plates.
-
Instrument: Bruker Tensor 27 FT-IR or equivalent spectrometer.[2]
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum:
-
m/z 121 (M⁺): Molecular ion
-
m/z 120: [M-H]⁺
-
m/z 106: [M-NH₂]⁺
-
m/z 93: [M-CH₂NH₂]⁺[10]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of 3-Methylbenzylamine in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) inlet.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
Reactivity and Potential Biological Significance
The primary amine group of 3-Methylbenzylamine is nucleophilic and will react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds. The aromatic ring can undergo electrophilic aromatic substitution, with the methyl and aminomethyl groups influencing the regioselectivity of these reactions.
While specific signaling pathways involving 3-Methylbenzylamine are not extensively documented, substituted benzylamines are a known class of compounds with diverse biological activities.[11] They have been investigated as inhibitors of enzymes such as monoamine oxidase and 17β-hydroxysteroid dehydrogenase, and as modulators of various receptors.[11] The evaluation of a novel substituted benzylamine like 3-methylbenzylamine for biological activity would typically follow a structured screening process.
Safety and Handling
3-Methylbenzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is harmful if swallowed and may cause respiratory irritation.[2]
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
Handle 3-Methylbenzylamine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
3-Methylbenzylamine is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The structural and analytical data provided in this guide serve as a comprehensive resource for researchers utilizing this compound in their synthetic endeavors. While its specific biological roles are yet to be fully elucidated, its structural similarity to other biologically active benzylamines suggests potential for its application in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Methylbenzylamine(100-81-2) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Methylbenzylamine | 100-81-2 [chemicalbook.com]
- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. 3-Methylbenzylamine(100-81-2) MS [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
